molecular formula C17H25NO6 B5304401 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)

1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)

Cat. No. B5304401
M. Wt: 339.4 g/mol
InChI Key: HGTXJTCTEDAGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt) is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. In addition, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) in lab experiments is its potential for developing new drugs. Its anticonvulsant and analgesic properties make it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)). One potential direction is to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Another direction is to explore its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) is a chemical compound that has been extensively studied in scientific research. Its potential applications in medicinal chemistry make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been reported using different methods. One of the commonly used methods is the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine followed by the addition of ethanedioic acid. The resulting compound is then converted into its 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt) form using an appropriate acid.

Scientific Research Applications

1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been extensively used in scientific research. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been studied for its anticonvulsant, analgesic, and anti-inflammatory properties.

properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-11-9-15(18-3)12(2)8-13(11)10-16-6-4-14(17)5-7-16;3-1(4)2(5)6/h8-9,14,17H,4-7,10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTXJTCTEDAGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid

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